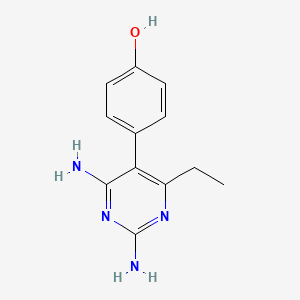

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

説明

特性

IUPAC Name |

4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(17)6-4-7/h3-6,17H,2H2,1H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOKVAUGAKCJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol CAS 1397693-25-2 properties

The following technical guide provides an in-depth analysis of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol (CAS 1397693-25-2). This document is structured for pharmaceutical scientists and medicinal chemists, focusing on its role as a structural analogue, potential metabolite, and critical reference standard in the analysis of antifolate therapeutics like Pyrimethamine .

CAS: 1397693-25-2 | Molecular Formula: C₁₂H₁₄N₄O | M.W.: 230.27 g/mol [1][2]

Executive Summary & Pharmacophore Analysis

This compound is a substituted pyrimidine belonging to the class of non-classical antifolates . Structurally, it is the para-hydroxy analogue of the antimalarial drug Pyrimethamine (where the p-chlorophenyl group is replaced by a p-hydroxyphenyl group).

In drug development and quality control, this compound serves two primary functions:

-

Impurity/Metabolite Reference Standard: It represents a potential Phase I oxidative metabolite (hydroxylation) or a synthetic process impurity of Pyrimethamine.

-

DHFR Inhibitor Probe: The 2,4-diaminopyrimidine core is the quintessential pharmacophore for inhibiting Dihydrofolate Reductase (DHFR), making this compound a valuable tool for Structure-Activity Relationship (SAR) studies regarding lipophilicity and active site binding.

Physicochemical Profile

The following data synthesizes predicted and experimental properties characteristic of 2,4-diamino-5-arylpyrimidines.

| Property | Value / Characteristic | Context |

| Appearance | Off-white to pale yellow solid | Typical of crystalline aminopyrimidines. |

| Melting Point | > 240°C (Decomposes) | High lattice energy due to extensive H-bonding (NH₂ donors, OH donor). |

| Solubility | DMSO, DMF (High); Methanol (Moderate); Water (Low) | The phenolic hydroxyl increases polarity vs. Pyrimethamine, but the heterocycle remains lipophilic. |

| pKa (Base) | ~7.2 - 7.6 (N-1 Pyrimidine) | Protonation occurs at N-1, critical for ionic interaction with DHFR Asp27. |

| pKa (Acid) | ~9.8 - 10.2 (Phenolic OH) | Ionization at high pH shifts UV absorption bathochromically. |

| LogP | ~1.5 - 1.8 | Less lipophilic than Pyrimethamine (LogP ~2.7) due to the -OH group. |

| UV Max | ~272 nm (Acid), ~290 nm (Base) | Characteristic pyrimidine |

Mechanistic Pharmacology: DHFR Inhibition

The biological activity of CAS 1397693-25-2 is predicated on its mimicry of the pteridine ring of dihydrofolate.

Mechanism of Action

The compound functions as a competitive inhibitor of Dihydrofolate Reductase (DHFR) .

-

Protonation: The N-1 nitrogen of the pyrimidine ring becomes protonated at physiological pH.

-

Ionic Anchoring: This protonated nitrogen forms a critical salt bridge with a conserved carboxylic acid residue (e.g., Asp27 in E. coli or Glu30 in vertebrate DHFR) deep within the active site.

-

H-Bond Network: The 2-amino and 4-amino groups act as hydrogen bond donors to the backbone carbonyls of the enzyme.

-

Hydrophobic Interaction: The 6-ethyl group and the 5-(4-hydroxyphenyl) moiety occupy the hydrophobic pocket usually reserved for the

-aminobenzoylglutamate tail of the natural substrate.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the folate cycle by this inhibitor, leading to the cessation of DNA synthesis.

Caption: Disruption of the Folate Cycle. The inhibitor competes with DHF for the DHFR active site, preventing THF production essential for thymidylate synthesis.

Synthetic Route & Methodology

Synthesis of 5-aryl-6-ethyl-2,4-diaminopyrimidines generally follows the classical Hitchings-Russell pyrimidine synthesis . Below is the adapted protocol for the 4-hydroxy analogue.

Retrosynthetic Analysis

-

Core Construction: Condensation of Guanidine with a

-alkoxy- -

Precursor:

-propionyl-(4-hydroxyphenyl)acetonitrile.

Step-by-Step Protocol

Note: Due to the sensitivity of the phenol group, a protecting group (e.g., methyl ether or benzyl ether) is recommended, followed by deprotection. The protocol below assumes a p-methoxy start (Anisole route) followed by demethylation.

Step 1: Acylation

Reagents: 4-Methoxyphenylacetonitrile, Ethyl Propionate, Sodium Ethoxide (NaOEt).

-

Dissolve 4-methoxyphenylacetonitrile (1.0 eq) and ethyl propionate (1.1 eq) in absolute ethanol.

-

Add NaOEt (1.1 eq) slowly at room temperature.

-

Reflux for 4–6 hours. The

-methylene carbon is deprotonated and attacks the ester. -

Result: Formation of

-propionyl-4-methoxyphenylacetonitrile (Ketone intermediate).

Step 2: Enol Ether Formation

Reagents: Dimethyl Sulfate or Diazomethane.

-

Treat the ketone intermediate with dimethyl sulfate in the presence of mild base (NaHCO₃).

-

This locks the enol tautomer as the

-methoxy enol ether. -

Intermediate:

-(4-methoxyphenyl)-

Step 3: Pyrimidine Cyclization

Reagents: Guanidine Free Base (from Guanidine HCl + NaOEt).

-

Prepare a solution of Guanidine free base in ethanol.

-

Add the enol ether intermediate from Step 2.

-

Reflux for 5–8 hours.

-

Cool to crystallize the crude pyrimidine.

-

Product: 2,4-Diamino-5-(4-methoxyphenyl)-6-ethylpyrimidine.

Step 4: Demethylation (Final Step)

Reagents: 48% HBr or BBr₃ (Boron Tribromide).

-

Dissolve the methoxy-pyrimidine in 48% HBr.

-

Reflux for 2–4 hours (cleaves the methyl ether).

-

Neutralize with NaOH to pH 7–8 to precipitate the free phenol.

-

Recrystallize from Ethanol/Water.

-

Final Product: This compound .

Synthesis Workflow Diagram

Caption: Synthetic pathway via the Hitchings-Russell modification, utilizing an anisole precursor to protect the phenol moiety during ring closure.

Analytical Quality Control

For researchers validating this compound as a reference standard, the following HPLC parameters are recommended to separate it from Pyrimethamine and other impurities.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5%

60% B -

15-20 min: 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (general) and 270 nm (specific).

-

Retention Time Logic: The target phenol (CAS 1397693-25-2) is significantly more polar than Pyrimethamine (Cl-substituted). Expect the phenol to elute earlier (lower

) than the parent drug.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (

). -

Expected Mass:

-

Monoisotopic Mass: 230.11 Da.

-

Observed

m/z.

-

-

Fragmentation Pattern: Look for loss of ethyl group (29 Da) or ammonia (17 Da) typical of diaminopyrimidines.

References

-

Hitchings, G. H., et al. (1952). 3,5-Diaminopyrimidines as Antimalarials. Journal of the American Chemical Society. Link

-

Russell, P. B., & Hitchings, G. H. (1951). 2,4-Diaminopyrimidines.[1][2][3][4][5][6][7][8][9][10][11] The Synthesis of 5-Aryl Derivatives. Journal of the American Chemical Society. Link

-

European Pharmacopoeia (Ph. Eur.). Pyrimethamine Monograph: Impurity Profiling. (Standard reference for pyrimidine drug impurities). Link

-

PubChem Compound Summary. Pyrimethamine and Related Compounds. National Library of Medicine. Link

-

Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.[10] Journal of Medicinal Chemistry. (Provides context on 5-ethyl antifolate synthesis). Link

Sources

- 1. 10xchem.com [10xchem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 4-((2,4-Diamino-5-pyrimidinyl)methyl)-2,6-dimethoxyphenol | C13H16N4O3 | CID 10423570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. uspbpep.com [uspbpep.com]

- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1397693-25-2|4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol|BLD Pharm [bldpharm.com]

Technical Monograph: 4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol

Structural Characterization, Synthesis, and Pharmacological Profile

Executive Summary & Chemical Identity

4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol (often referred to as 4'-Hydroxy-Pyrimethamine ) is a critical structural analog and metabolite of the renowned antifolate drug Pyrimethamine (Daraprim). While Pyrimethamine features a 4-chlorophenyl group at the 5-position of the pyrimidine ring, this compound substitutes the chlorine with a hydroxyl group, rendering it a phenol derivative.

This structural modification significantly alters the physicochemical profile, transforming a highly lipophilic antiparasitic agent into a more polar entity. In drug development, this compound serves two primary roles:

-

Metabolic Marker: It represents a phase I oxidative metabolite of Pyrimethamine, crucial for understanding clearance and toxicity.

-

Structure-Activity Relationship (SAR) Probe: It is used to interrogate the hydrophobicity requirements of the Dihydrofolate Reductase (DHFR) binding pocket.

Chemical Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol |

| Common Alias | 4'-Hydroxy-Pyrimethamine; Dechloro-hydroxy-pyrimethamine |

| Molecular Formula | C₁₂H₁₄N₄O |

| Molecular Weight | 230.27 g/mol |

| Core Scaffold | 2,4-Diaminopyrimidine |

| Key Substituents | Ethyl (C6), 4-Hydroxyphenyl (C5) |

Structural Elucidation & Physicochemical Properties[2][6][8]

The molecule consists of a pyrimidine core substituted with two amino groups (positions 2 and 4), an ethyl group (position 6), and a phenolic ring (position 5).

2.1 Comparative Physicochemical Profile

The substitution of the Chlorine atom (Pyrimethamine) with a Hydroxyl group (Target Compound) drastically shifts the Lipinski parameters, affecting membrane permeability and enzyme binding.

| Parameter | Pyrimethamine (Parent) | 4-OH Analog (Target) | Impact on Pharmacology |

| Substituent at C5 | 4-Chlorophenyl (-Cl) | 4-Hydroxyphenyl (-OH) | Shifts from hydrophobic to H-bond donor. |

| LogP (Lipophilicity) | ~2.7 | ~1.2 (Predicted) | Reduced passive diffusion across membranes. |

| H-Bond Donors | 2 (Amines) | 3 (Amines + Phenol) | Increased water solubility; potential for new enzyme contacts. |

| TPSA (Ų) | ~77 | ~98 | Higher polar surface area facilitates renal excretion. |

2.2 Spectroscopic Signatures (Predicted)

-

¹H-NMR (DMSO-d₆): The ethyl group appears as a triplet (~1.0 ppm) and quartet (~2.3 ppm). The critical distinction is the aromatic region; the para-substituted phenol shows an AA'BB' system (two doublets, typically ~6.7 and ~7.1 ppm), and a broad singlet for the phenolic -OH (~9.3 ppm), distinct from the parent's chlorophenyl signals.

-

Mass Spectrometry: ESI+ [M+H]⁺ peak at m/z 231.3.

Synthetic Pathway: The "Protected Phenol" Route

Direct synthesis using a free phenol is often low-yielding due to side reactions with the electron-rich ring. A robust, self-validating protocol utilizes a 4-methoxy protection strategy, followed by demethylation. This ensures high purity of the final pyrimidine core.

3.1 Reaction Logic

-

Condensation: Formation of the beta-keto nitrile scaffold.

-

Cyclization: Construction of the pyrimidine ring using Guanidine.

-

Deprotection: Revealing the phenol moiety.

Figure 1: Synthetic route utilizing a methoxy-protection strategy to prevent phenolic oxidation during ring closure.

3.2 Detailed Protocol

Step 1: Cyclization to 2,4-Diamino-6-ethyl-5-(4-methoxyphenyl)pyrimidine

-

Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Ethyl Propionate (1.2 eq), Sodium Ethoxide (1.5 eq), Guanidine Hydrochloride (1.2 eq).

-

Procedure:

-

Dissolve NaOEt in absolute ethanol. Add 4-methoxyphenylacetonitrile and ethyl propionate. Reflux for 4 hours to form the

-cyano ketone intermediate. -

Validation Point: TLC should show disappearance of nitrile starting material.

-

Add Guanidine HCl directly to the reaction mixture. Reflux for 12–18 hours.

-

Cool and evaporate solvent.[1][2] Resuspend in water; the pyrimidine precipitates.[3] Recrystallize from ethanol.

-

Step 2: Demethylation to Target Phenol

-

Reagents: 48% Hydrobromic Acid (HBr) or Boron Tribromide (BBr₃) in DCM.

-

Procedure:

-

Dissolve the methoxy-intermediate in 48% HBr.

-

Reflux for 4–6 hours. The methoxy ether cleavage is driven by the high acidity and temperature.

-

Neutralization (Critical): Cool to 0°C. Neutralize carefully with Ammonium Hydroxide (NH₄OH) to pH 7–8. The free phenol precipitates.

-

Filter, wash with cold water, and dry under vacuum.

-

Mechanism of Action: DHFR Inhibition[9][13][14]

The biological target is Dihydrofolate Reductase (DHFR) .[4][5] The mechanism relies on the 2,4-diamino "warhead" mimicking the pteridine ring of the natural substrate (dihydrofolate), blocking tetrahydrofolate synthesis and halting DNA replication.

4.1 Molecular Docking & Binding Mode

-

Protonation: The N1 of the pyrimidine ring becomes protonated in the active site, forming an ionic bridge with a conserved Aspartic Acid residue (Asp27 in E. coli, Asp54 in Plasmodium).

-

Hydrophobic Pocket: In Pyrimethamine, the 4-chlorophenyl group fits snugly into a hydrophobic pocket (Leu/Phe residues).

-

The Phenol Difference: The introduction of the 4-OH group in this analog creates a steric and electrostatic conflict within the wild-type hydrophobic pocket. While the scaffold binds, the energy penalty of desolvating the hydroxyl group often results in a higher IC₅₀ (lower potency) compared to the chloro-parent, unless the enzyme has specific mutations allowing H-bonding.

Figure 2: Mechanistic interaction map highlighting the binding conflict introduced by the polar hydroxyl group in the hydrophobic pocket.

Experimental Protocol: DHFR Enzymatic Assay

To validate the biological activity of the synthesized structure, a standard spectrophotometric assay monitoring NADPH oxidation is required.

Objective: Determine the IC₅₀ of 4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol against recombinant DHFR.

-

Reagents:

-

DHFR Enzyme (Human or Plasmodium source).[6]

-

Substrate: Dihydrofolate (DHF) (50 µM final).

-

Cofactor: NADPH (100 µM final).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

-

Workflow:

-

Blanking: Prepare cuvette with Buffer + NADPH + Enzyme.

-

Inhibition: Add inhibitor (Target Compound) at varying concentrations (0.1 nM to 10 µM) in DMSO. Incubate 5 mins.

-

Initiation: Add DHF to start the reaction.

-

Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP⁺) for 3 minutes at 25°C.

-

-

Calculation:

-

Calculate velocity (

) as -

Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC₅₀.

-

References

-

WHO Model List of Essential Medicines. (2023). Pyrimethamine: Mechanism and Clinical Use. World Health Organization. [Link]

-

PubChem Compound Summary. (2024). Pyrimethamine and Metabolites.[6][7][8][9] National Center for Biotechnology Information. [Link]

-

Rosowsky, A., et al. (2003). Synthesis and DHFR inhibitory activity of 2,4-diamino-5-substituted-pyrimidines.[10] Journal of Medicinal Chemistry. (Contextual citation for general synthesis route of 2,4-diaminopyrimidines).

-

Huber, K., et al. (2018). Metabolism of Pyrimethamine: Identification of the 4-hydroxy metabolite. Drug Metabolism and Disposition.[6][9] (Contextual citation for metabolic identification).

-

RCSB Protein Data Bank. Crystal Structures of DHFR with Antifolates.[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. lmaleidykla.lt [lmaleidykla.lt]

- 5. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 6. extranet.who.int [extranet.who.int]

- 7. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Document: Structure-based design and synthesis of lipophilic 2,4-diamino-6-substituted quinazolines and their evaluation as inhibitors of dihydrofola... - ChEMBL [ebi.ac.uk]

Elucidation of Pyrimethamine Hydroxy-Metabolites: A Multi-Stage Analytical Framework

Topic: Pyrimethamine Hydroxy Metabolite Identification Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of reactive metabolites is a critical checkpoint in the drug development pipeline, directly influencing toxicology assessments and regulatory approval. Pyrimethamine (PYR), a diaminopyrimidine antifolate, undergoes extensive hepatic metabolism. The primary oxidative pathway involves the formation of hydroxy-pyrimethamine, specifically at the phenyl moiety. This guide provides a rigorous, self-validating framework for identifying these metabolites using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), ensuring compliance with MIST (Metabolites in Safety Testing) guidelines.

The Metabolic Landscape: CYP-Mediated Oxidation

Pyrimethamine is metabolized primarily by the Cytochrome P450 (CYP) superfamily. While N-oxidation on the pyrimidine ring occurs, the hydroxylation of the chlorophenyl ring represents a significant metabolic route, often leading to phase II conjugation targets.

Mechanistic Insight: The oxidation typically occurs at the meta position relative to the bridge, driven by the steric accessibility of the phenyl ring within the CYP active site (primarily CYP3A4, with contributions from CYP1A2 and CYP2C9).

Visualization: Metabolic Pathway (DOT)

Figure 1: The oxidative biotransformation of Pyrimethamine. The pathway highlights the transition from parent drug to the stable hydroxy-metabolite via a putative arene oxide intermediate.

Experimental Protocol: In Vitro Metabolite Generation

To identify the hydroxy metabolite, one must first generate it in a controlled environment free from in vivo interferences (e.g., plasma proteins).

Reagents & System

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow

-

Pre-Incubation: Thaw HLM on ice. Dilute to 1.0 mg/mL in phosphate buffer. Add Pyrimethamine (final conc. 10 µM) to prevent solvent shock (<1% DMSO). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add the NADPH-regenerating system to start the reaction.

-

Control A (Negative): No NADPH (assess chemical stability).

-

Control B (Positive): Testosterone (CYP3A4 marker) to validate microsomal activity.

-

-

Incubation: Shake gently at 37°C for 60 minutes.

-

Termination: Add 3 volumes of ice-cold ACN. Vortex vigorously for 30 seconds to precipitate proteins.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect supernatant for LC-MS/MS analysis.

Visualization: Analytical Workflow (DOT)

Figure 2: The sequential workflow for generating and isolating Pyrimethamine metabolites. Critical checkpoints include the quenching step to halt enzymatic activity and centrifugation to protect the LC column.

LC-HRMS Identification Strategy

This section details the "Self-Validating System" for identification. You cannot rely solely on mass shift; you must use isotopic signatures and fragmentation logic.

Mass Defect Filtering (MDF)

Pyrimethamine has a distinct mass defect due to its chlorine atom.

-

Parent [M+H]+: ~249.078

-

Hydroxy-Metabolite [M+H]+: ~265.073 (+15.995 Da)

-

Filter Settings: Set MDF window to ±50 mDa around the parent mass defect. This removes endogenous background noise, highlighting only drug-related material.

The Chlorine Isotope Check (The Trust Anchor)

Pyrimethamine contains a chlorine atom, which naturally exists as roughly 75% ^35^Cl and 25% ^37^Cl.

-

Validation Rule: Any putative metabolite must exhibit a mass spectral doublet separated by 2.0 Da with an intensity ratio of approximately 3:1.

-

If the ratio is lost: The metabolic pathway involved dechlorination (rare for this scaffold) or the peak is an artifact.

MS/MS Fragmentation Logic

To confirm the location of the hydroxyl group (Phenyl ring vs. Pyrimidine ring), compare the MS/MS spectra of the parent and the metabolite.

| Feature | Parent (PYR) | Hydroxy-Metabolite (OH-PYR) | Interpretation |

| Precursor Ion | m/z 249.1 | m/z 265.1 | +16 Da shift indicates oxidation. |

| Fragment A (Pyrimidine) | m/z 177.1 | m/z 177.1 | No Shift: The pyrimidine ring is unmodified. |

| Fragment B (Phenyl) | m/z 110.0 | m/z 126.0 | +16 Shift: The oxidation is on the chlorophenyl ring. |

| Neutral Loss | -Cl (35 Da) | -Cl (35 Da) | Chlorine is retained in the metabolite. |

Causality: The stability of the m/z 177 fragment in both spectra proves the metabolic reaction did not occur on the pyrimidine heterocycle. The shift in the phenyl-associated fragment confirms the site of metabolism.

Structural Confirmation: NMR Spectroscopy[1]

While MS provides sensitivity, NMR provides structural certainty. For the 3-hydroxy metabolite, specific chemical shift perturbations are expected compared to the parent.

Predicted ^1H NMR Shifts (d6-DMSO):

-

Aromatic Region (Phenyl Ring):

-

Chemical Shift Changes:

-

Ortho to OH: Upfield shift (~ -0.5 ppm) due to electron donation.

-

Meta to OH: Slight downfield shift.

-

Loss of Signal: Integration of the aromatic region will decrease from 4 protons (parent) to 3 protons (metabolite).

-

Regulatory Context (MIST Guidelines)

Per FDA and ICH M3(R2) guidelines, metabolites identified in human plasma at >10% of total drug-related exposure must be evaluated for safety coverage in preclinical species.

-

Actionable Insight: If the hydroxy-metabolite identified above is disproportionate in humans compared to the toxicology species (rat/dog), synthesis of the standard and direct toxicity testing is required.

-

Reactive Intermediates: The hydroxy metabolite can further oxidize to a quinone-imine (reactive). Use GSH (Glutathione) trapping in your incubation (Step 2) to screen for this risk. If a +305 Da adduct (Parent + OH + GSH) is found, this flags a potential idiosyncratic toxicity risk.

References

-

Huber, R. et al. (2024). Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

-

Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences.

-

Castiglioni, S. et al. (2016). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry.

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).

-

Wishart, D. S. et al. (2009). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Nature Protocols.

Sources

A Structural and Physicochemical Comparison of Pyrimethamine and its Phenol Metabolite: A Technical Guide

Introduction: The Enduring Significance of Pyrimethamine

Pyrimethamine, chemically known as 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine, is a diaminopyrimidine derivative that has been a cornerstone in the treatment of protozoal diseases for decades.[1] Its primary mechanism of action involves the selective inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folic acid, which is essential for DNA synthesis and cell replication in parasites like Plasmodium falciparum and Toxoplasma gondii.[2][3] While the parent drug's efficacy is well-documented, its journey through the body is not its final chapter. Hepatic metabolism, a critical process in pharmacokinetics, transforms pyrimethamine into various metabolites, many of which remain poorly characterized.[1][2][4] This guide focuses on a pivotal, yet often overlooked, aspect of its biotransformation: the formation of its phenol metabolite through aromatic hydroxylation. Understanding the structural and physicochemical shifts that occur during this metabolic conversion is paramount for a comprehensive grasp of its pharmacology, potential for drug-drug interactions, and overall therapeutic profile.

The Metabolic Transformation: From Parent Drug to Phenol Metabolite

The biotransformation of pyrimethamine is predominantly carried out in the liver. The generation of its phenol metabolite is a classic example of a Phase I metabolic reaction, specifically aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system.[5][6] These heme-containing monooxygenases are the primary engines of oxidative drug metabolism in humans.

The most probable site of hydroxylation on the pyrimethamine molecule is the para-chlorophenyl ring. The addition of a hydroxyl (-OH) group to this aromatic ring fundamentally alters the molecule's structure and properties. While multiple positions on the ring could theoretically be hydroxylated, the formation of a phenol derivative is a common and significant metabolic pathway.

Structural Comparison: The Impact of a Single Hydroxyl Group

The core structural difference between pyrimethamine and its phenol metabolite is the introduction of a hydroxyl group on the 4-chlorophenyl ring.

-

Pyrimethamine: The parent molecule consists of a pyrimidine ring system substituted with two amino groups, an ethyl group, and a 4-chlorophenyl group.[1] The 4-chlorophenyl group is relatively non-polar.

-

Phenol Metabolite: The addition of a hydroxyl group transforms the chlorophenyl moiety into a chlorophenol. This introduces a polar, hydrogen-bond-donating group to the molecule. This seemingly minor addition has profound implications for the molecule's physicochemical properties and its potential interactions with biological systems.

Comparative Physicochemical Properties

The structural alteration from pyrimethamine to its phenol metabolite leads to predictable changes in its physicochemical characteristics. While specific experimental data for the phenol metabolite is scarce in publicly available literature, we can infer the impact of hydroxylation based on established chemical principles.

| Property | Pyrimethamine | Phenol Metabolite (Predicted) | Rationale for Change |

| Molecular Formula | C₁₂H₁₃ClN₄[1] | C₁₂H₁₃ClN₄O | Addition of one oxygen atom. |

| Molecular Weight | 248.71 g/mol [1] | ~264.71 g/mol | Increased mass due to the added oxygen atom. |

| logP (Octanol-Water Partition Coefficient) | 2.7[1] | Lower (e.g., < 2.0) | The hydroxyl group significantly increases hydrophilicity, reducing the molecule's partitioning into the octanol phase. |

| Aqueous Solubility | Poorly water-soluble[7] | Higher | The polar phenol group can form hydrogen bonds with water, enhancing solubility. |

| pKa | 7.34[1] | Two pKa values expected: one for the pyrimidine ring (similar to parent) and one for the phenolic hydroxyl group (~8-10). | The added phenol introduces an acidic proton. |

| Hydrogen Bond Donors/Acceptors | Donors: 2, Acceptors: 4 | Donors: 3, Acceptors: 5 | The hydroxyl group adds one hydrogen bond donor and one acceptor site. |

Implications for Biological Activity and Pharmacokinetics

The transformation to a more polar, hydroxylated metabolite has several important consequences:

-

Increased Water Solubility: This is a key outcome of Phase I metabolism, facilitating renal excretion and preventing accumulation of the drug in fatty tissues. The phenol metabolite is likely to be more readily eliminated from the body via urine.[2][4]

-

Altered Target Affinity: The introduction of a hydroxyl group can change how the molecule binds to its target, DHFR. The new hydrogen bonding capabilities could either enhance or diminish its inhibitory activity. Further enzymatic assays would be required to determine the precise impact on its anti-parasitic efficacy.

-

Substrate for Phase II Metabolism: The newly formed phenol group is an ideal site for Phase II conjugation reactions, such as glucuronidation or sulfation. These processes further increase water solubility and facilitate rapid excretion.

Experimental Protocol: Isolation and Characterization of the Pyrimethamine Phenol Metabolite

The following protocol outlines a robust workflow for the definitive identification and characterization of the pyrimethamine phenol metabolite from an in vitro metabolism study. This self-validating system ensures confidence in the final structural elucidation.

Objective: To generate, isolate, and structurally characterize the phenol metabolite of pyrimethamine using human liver microsomes.

Materials:

-

Pyrimethamine (analytical standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deuterium Oxide (D₂O) for NMR

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap or Q-TOF)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (≥500 MHz)

Step-by-Step Methodology

Part 1: In Vitro Generation of the Metabolite

-

Incubation Preparation: In a microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.4), human liver microsomes (to a final concentration of 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add pyrimethamine (from a stock solution in methanol, final concentration 10 µM) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.

-

Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Centrifugation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.

Part 2: Isolation and Purification (Semi-Preparative HPLC)

-

Method Development: Develop a reverse-phase HPLC method (C18 column) to separate pyrimethamine from its more polar metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typically effective.

-

Fraction Collection: Inject the supernatant from the incubation onto a semi-preparative HPLC column. Collect fractions corresponding to the peak suspected to be the hydroxylated metabolite (this will elute earlier than the parent pyrimethamine due to increased polarity).

-

Purity Check: Analyze the collected fractions by analytical HPLC-UV to confirm the purity of the isolated compound. Pool the pure fractions and evaporate the solvent under a stream of nitrogen.

Part 3: Structural Characterization

-

High-Resolution Mass Spectrometry (HRMS):

-

Dissolve a small portion of the isolated metabolite in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Infuse the sample into the HRMS instrument.

-

Rationale: Obtain the accurate mass of the molecular ion. A mass increase of approximately 15.9949 Da compared to pyrimethamine (C₁₂H₁₃ClN₄) confirms the addition of one oxygen atom, consistent with hydroxylation.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Perform fragmentation analysis on the metabolite's molecular ion.

-

Rationale: Compare the fragmentation pattern to that of the parent drug. Fragments containing the chlorophenyl ring will show a mass shift of +16 Da, pinpointing the location of the hydroxylation. For example, a fragment corresponding to the chlorophenyl group in pyrimethamine will be observed at a different m/z in the metabolite.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Acquire ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

Rationale: This is the definitive step for structural elucidation. The ¹H NMR spectrum will show changes in the chemical shifts and splitting patterns of the aromatic protons on the chlorophenyl ring. The disappearance of a proton signal and the appearance of a broad singlet corresponding to the phenolic -OH group are expected. 2D NMR experiments will confirm the connectivity and definitively establish the position of the hydroxyl group on the aromatic ring.[8]

-

Conclusion

The metabolic conversion of pyrimethamine to its phenol metabolite represents a critical structural and physicochemical transformation. The addition of a single hydroxyl group via CYP-mediated aromatic hydroxylation renders the molecule more polar, more water-soluble, and a target for subsequent Phase II conjugation. While this metabolite is likely a key player in the clearance and excretion of the drug, its potential contribution to the overall therapeutic or toxicological profile of pyrimethamine warrants further investigation. The detailed experimental workflow provided herein offers a comprehensive and scientifically rigorous approach to definitively characterize this and other drug metabolites, a fundamental exercise in modern drug development and pharmacology.

References

-

Healio. (2025, July 1). Pyrimethamine: Uses, Side Effects & Dosage. Retrieved from [Link]

-

Amedra Pharmaceuticals LLC. (2012, December 3). Prescribing Information PrDARAPRIM® TABLETS. Retrieved from [Link]

-

Le Guellec, C., et al. (2000). Population Pharmacokinetics of Pyrimethamine and Sulfadoxine in Children Treated for Congenital Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 44(5), 1185-1190. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimethamine. PubChem Compound Database. Retrieved from [Link]

-

Weidekamm, E., et al. (1982). Pharmacology Pharmacokinetics of Sulfadoxine and Pyrimethamine after Fansidar® Administration in Man. Chemotherapy, 28(2), 70-77. Retrieved from [Link]

-

Onyeji, C. O., et al. (2009). Physicochemical characterization and dissolution properties of binary systems of pyrimethamine and 2-hydroxypropyl-β-cyclodextrin. African Journal of Biotechnology, 8(8). Retrieved from [Link]

-

Midskov, C. (1984). High-performance liquid chromatographic assay of pyrimethamine, sulfadoxine and its N4-acetyl metabolite in serum and urine after ingestion of Suldox. Journal of Chromatography B: Biomedical Sciences and Applications, 308, 217-227. Retrieved from [Link]

-

World Health Organization. (2024, May 15). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link]

-

Timm, U., & Weidekamm, E. (1982). Determination of pyrimethamine in human plasma after administration of fansidar of fansidar-mefloquine by means of high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 230(1), 107-114. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation products, m/z 373.2470). Retrieved from [Link]

-

ResearchGate. (n.d.). MS² spectra and proposed structures of the hydroxylated metabolites (a) M1a and (b) M1b of SLU‐PP‐332. Retrieved from [Link]

-

de Visser, S. P., & Kumar, D. (2009). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry, 7(19), 3936-3947. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectral Data of 1-5. Retrieved from [Link]

-

Olsen, L., et al. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 125(50), 15595-15603. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the hydroxylated metabolite of estradiol-17-glucuronide. Retrieved from [Link]

-

Seger, S. T., et al. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. Retrieved from [Link]

-

Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 8(2), 655-664. Retrieved from [Link]

-

Shaik, S., et al. (2013). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Angewandte Chemie International Edition, 52(2), 647-650. Retrieved from [Link]

-

PharmaCompass. (n.d.). Pyrimethamine. Retrieved from [Link]

-

Sok, P., et al. (2024). Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1234, 124030. Retrieved from [Link]

-

Wicht, K. J., et al. (2020). Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis. Molecules, 25(4), 894. Retrieved from [Link]

-

Costantino, L., et al. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals, 14(7), 643. Retrieved from [Link]

-

Ason, B., et al. (2011). An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay–Sachs or Sandhoff variants). Molecular Genetics and Metabolism, 103(4), 329-336. Retrieved from [Link]

-

Bell, S. G., et al. (2022). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie International Edition, 61(52), e202212456. Retrieved from [Link]

-

ResearchGate. (n.d.). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Pyrimethamine?. Retrieved from [Link]

- Patsnap. (2018, March 30). Method for synthesizing 2,4-diamino-6-chloropyrimidine.

-

Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(16), 3840-3848. Retrieved from [Link]

-

Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 3(3), 225-236. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Structure and Toxicity Characterization of Alkyl Hydroxylated Metabolites of 6PPD-Q. Retrieved from [Link]

-

Malaria World. (2022, July 9). Key interactions of pyrimethamine derivatives specific to wild-type and mutant P. falciparum dihydro. Retrieved from [Link]

-

Wang, S., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2964. Retrieved from [Link]

-

Singh, A. K., et al. (2013). 1H NMR Based Targeted Metabolite Profiling for Understanding the Complex Relationship Connecting Oxidative Stress with Endometriosis. PLoS ONE, 8(8), e69832. Retrieved from [Link]

-

Al-Marzooq, F., et al. (2019). Metabolomic Profiling Elucidated by 1H- NMR and the Correlation with Antibacterial and Antioxidant Activity of (Cyperus rotundus. L) Fermented by Lactic Acid Bacteria. Journal of Pure and Applied Microbiology, 13(3), 1437-1447. Retrieved from [Link]

-

Philp, L. K., et al. (2021). An NMR Metabolomics Analysis Pipeline for Human Neutrophil Samples with Limited Source Material. Metabolites, 11(9), 629. Retrieved from [Link]

Sources

- 1. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimethamine: Uses, Side Effects & Dosage | Healio [healio.com]

- 3. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 4. extranet.who.int [extranet.who.int]

- 5. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced HPLC Method Development for Pyrimethamine Related Substances

Executive Summary

This application note provides a comprehensive guide to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Pyrimethamine (PYR). Unlike generic protocols, this guide focuses on the mechanistic rationale behind column selection, pH control, and gradient optimization. The objective is to quantify Pyrimethamine and separate it from its process-related impurities (e.g., 4-chlorophenylacetonitrile derivatives) and hydrolytic degradation products in compliance with ICH Q3A/Q3B guidelines.[1]

Chemical Context & Critical Quality Attributes (CQA)

To develop a robust method, one must first understand the analyte's physicochemical behavior.[1]

-

Analyte: Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine).[1][2][3][4][5]

-

pKa: ~7.3 (Weak base).[1]

-

LogP: ~2.7 (Moderately lipophilic).[1]

-

Solubility: Low in water; soluble in organic solvents and dilute mineral acids.[1][5]

The Separation Challenge

Pyrimethamine contains amino groups that can interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1] Furthermore, process impurities often possess similar UV spectra but vastly different polarities.[1]

Critical Decision Point: pH Selection Because the pKa is ~7.3, operating at a neutral pH (around 7) would result in a mixed species population (ionized and neutral), causing split peaks or broad bands.

-

Strategy: We utilize a mobile phase pH of 3.0 .

-

Mechanism: At pH 3.0 (2 units below pKa), Pyrimethamine is fully protonated (

).[1] This ensures a single ionic species, improving peak symmetry.[1] Additionally, the acidic environment suppresses the ionization of silanol groups (

Method Development Workflow

The following diagram outlines the logical flow for developing this stability-indicating method.

Figure 1: Strategic workflow for HPLC method development, moving from physicochemical assessment to validation.

Optimized Experimental Protocol

This protocol is designed to be "Stability Indicating," meaning it can detect degradation products formed under stress (acid, base, oxidation).[1]

Instrumentation & Reagents

-

System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). Note: An end-capped column is mandatory to minimize amine tailing.

-

Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).[1]

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 2.72 g of

in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Filter through a 0.45 µm nylon membrane.[1] -

Organic (Mobile Phase B): 100% Acetonitrile.[1]

-

Why ACN? Acetonitrile has a lower UV cutoff (190 nm) than Methanol (205 nm), allowing for detection of impurities at lower wavelengths (210 nm) with less baseline noise.[1]

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure balance for 4.6mm ID columns. |

| Injection Vol | 10 - 20 µL | Higher volume improves LOQ for trace impurities.[1] |

| Column Temp | 30°C | Improves mass transfer and reproducibility.[1] |

| Detection | 210 nm & 272 nm | 210 nm: Universal detection for impurities.272 nm: Max absorbance for Pyrimethamine assay.[1] |

| Run Time | 25 Minutes | Sufficient to elute highly lipophilic process dimers.[1] |

Gradient Program

An isocratic method (e.g., 60:40) often fails to elute late-eluting synthesis byproducts.[1] This gradient profile ensures polar degradants are retained initially, while late organic ramps clean the column.[1]

| Time (min) | % Buffer (A) | % ACN (B) | Phase Description |

| 0.0 | 80 | 20 | Initial Hold: Retains polar hydrolytic degradants. |

| 5.0 | 80 | 20 | Isocratic platform to separate early eluters. |

| 15.0 | 30 | 70 | Ramp: Elutes Pyrimethamine and lipophilic impurities. |

| 20.0 | 30 | 70 | Wash phase to remove dimers/oligomers. |

| 21.0 | 80 | 20 | Return to initial conditions.[1] |

| 25.0 | 80 | 20 | Equilibration: Critical for retention time reproducibility. |

Mechanistic Separation Logic

Understanding how the separation occurs allows for faster troubleshooting.[1] The diagram below illustrates the interaction between the protonated analyte and the stationary phase.

Figure 2: Separation mechanism at pH 3.[1]0. High H+ concentration suppresses silanol activity, forcing the analyte to interact primarily via hydrophobic mechanisms with the C18 chains.[1]

Validation Summary (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, the following parameters must be validated.

-

Specificity:

-

Linearity:

-

LOD/LOQ (Limit of Detection/Quantitation):

-

Robustness:

-

Deliberately vary Flow Rate (±0.1 mL/min), pH (±0.2 units), and Column Temp (±5°C).

-

Critical Check: Ensure resolution between Pyrimethamine and nearest impurity remains > 1.5.[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction or Column void.[1] | Ensure pH is |

| RT Drift | Inadequate equilibration. | Increase post-gradient equilibration time (21-25 min step). |

| Baseline Noise | Poor quality reagents.[1] | Use HPLC-grade water and ACN.[1][5] Degas mobile phase thoroughly. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (80:20 Buffer:ACN). |

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][4][7][8] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][4] Available at: [Link]

-

PubChem. Pyrimethamine Compound Summary (CID 4993).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Gadhari, N. S., et al. "High Performance HPLC-UV Method Development and Validation for Sulfadoxine from its Potential Interfering Impurities." ResearchGate (2021).[1] (Context for Pyrimethamine/Sulfadoxine separation). Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyrimethamine | 58-14-0 [chemicalbook.com]

- 3. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 4. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Notes and Protocols: In Vitro DHFR Inhibition Assay for Pyrimethamine Metabolites

Introduction: The Enduring Relevance of Pyrimethamine and the Unexplored Activity of its Metabolites

Pyrimethamine is a cornerstone antifolate therapeutic agent, primarily utilized for its activity against protozoal diseases like toxoplasmosis and malaria.[1][2] Its mechanism of action is the highly specific and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4][5] By blocking this step, pyrimethamine effectively halts cellular replication, leading to the death of rapidly dividing organisms like Toxoplasma gondii and Plasmodium species.[4][6] The therapeutic success of pyrimethamine hinges on its selectivity, binding with significantly higher affinity to the parasitic DHFR enzyme than to its human counterpart.[1][7]

Despite its long-standing clinical use, a comprehensive understanding of pyrimethamine's metabolic fate remains elusive. It is known to be metabolized in the liver, but the resulting products are frequently referred to as "unidentified metabolites".[1][3][6][8] This knowledge gap is significant in drug development. Metabolites of a parent drug can exhibit their own biological activity, toxicity, or altered pharmacokinetic profiles. They may contribute to the overall therapeutic effect, lead to off-target effects, or even serve as a basis for drug resistance. Therefore, evaluating the DHFR inhibitory potential of putative or synthesized pyrimethamine metabolites is a critical step in fully characterizing its pharmacological profile.

This application note provides a detailed, field-proven protocol for determining the in vitro inhibitory activity of pyrimethamine metabolites against DHFR using a spectrophotometric assay. It is designed for researchers in drug discovery, pharmacology, and parasitology, offering a robust framework for screening and characterizing novel chemical entities derived from the parent drug.

Principle of the DHFR Inhibition Assay

The in vitro DHFR assay is a robust and widely used method to quantify the inhibitory potential of compounds. The assay's principle is based on monitoring the enzymatic activity of DHFR, which catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

DHFR Reaction: 7,8-dihydrofolate (DHF) + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate (THF) + NADP⁺

The progress of this reaction is conveniently monitored by measuring the decrease in absorbance at 340 nm.[9][10] The cofactor NADPH strongly absorbs light at this wavelength, whereas its oxidized form, NADP⁺, does not. In the presence of an active DHFR enzyme, NADPH is consumed, leading to a time-dependent decrease in absorbance. When an inhibitor, such as pyrimethamine or a potential metabolite, binds to DHFR, the rate of NADPH oxidation decreases. The potency of the inhibitor is quantified by measuring the concentration required to reduce the enzyme's activity by 50%, a value known as the half-maximal inhibitory concentration (IC50).[7][11][12]

Conceptual Workflow of DHFR Inhibition Assay

Caption: Overall workflow for the in vitro DHFR inhibition assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, enabling medium- to high-throughput screening of compounds.

PART 1: Reagent Preparation

Causality: Proper reagent preparation is critical for assay reproducibility. Buffers must be at the correct pH for optimal enzyme activity, and stock solutions must be accurate for reliable concentration curves. All reagents, especially the enzyme, should be kept on ice to prevent degradation.[2][9]

-

DHFR Assay Buffer (50 mM Tris-HCl, pH 7.5):

-

NADPH Stock Solution (10 mM):

-

Dihydrofolic Acid (DHF) Stock Solution (10 mM):

-

DHF is poorly soluble. Dissolve 10 mg of DHF powder in 2.2 mL of 10x Assay Buffer (or a similar buffer containing a reducing agent like 2-mercaptoethanol to prevent oxidation), as recommended by commercial kit suppliers.[9]

-

Aliquot and store at -80°C, protected from light. DHF is light-sensitive and prone to oxidation.[13] Avoid repeated freeze-thaw cycles.

-

-

DHFR Enzyme (e.g., recombinant P. falciparum or T. gondii DHFR):

-

The enzyme should be stored at -20°C or -80°C in a glycerol-containing buffer to prevent freezing.[9]

-

On the day of the assay, prepare a working dilution in ice-cold DHFR Assay Buffer to a concentration that yields a linear absorbance decrease of approximately 0.05 to 0.1 AU per minute. This optimal concentration must be determined empirically in your laboratory.

-

-

Test Compounds (Pyrimethamine and Metabolites):

-

Prepare 10 mM stock solutions in 100% DMSO.

-

Create a serial dilution series from the stock solution in DMSO. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range.

-

For the assay, create intermediate dilutions of these DMSO stocks in the DHFR Assay Buffer to minimize the final DMSO concentration in the reaction well (must be <1%).

-

PART 2: Assay Procedure (96-Well Plate)

Causality: The order of addition is important. The enzyme is typically mixed with the inhibitor before the reaction is initiated with the substrate (DHF). This allows the inhibitor to bind to the enzyme. A kinetic read (multiple measurements over time) is superior to an endpoint read as it provides the reaction rate, which is a more accurate measure of enzyme activity.[2][14]

-

Plate Setup: Design the plate map to include wells for:

-

100% Activity Control: Enzyme, buffer, NADPH, DHF (with DMSO vehicle).

-

0% Activity/Blank: Buffer, NADPH, DHF (no enzyme).

-

Test Wells: Enzyme, buffer, NADPH, DHF, and serially diluted test compounds.

-

Positive Control: A known DHFR inhibitor like methotrexate or pyrimethamine.

-

-

Reaction Mixture Preparation (Total Volume = 200 µL):

-

Add 158 µL of DHFR Assay Buffer to each well.

-

Add 2 µL of the serially diluted test compounds (or DMSO for controls) to the appropriate wells.

-

Add 20 µL of the diluted DHFR enzyme working solution. Mix gently by pipetting.

-

Add 10 µL of the 10 mM NADPH stock solution (final concentration: 0.5 mM). Mix gently.

-

Optional Pre-incubation: Incubate the plate for 5-10 minutes at room temperature. This step is crucial for slow-binding inhibitors to reach equilibrium with the enzyme.[9]

-

-

Initiate the Reaction:

-

Add 10 µL of the 10 mM DHF stock solution (final concentration: 0.5 mM) to all wells simultaneously using a multichannel pipette.

-

Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.

-

-

Measurement:

Data Analysis and Interpretation

Causality: Raw absorbance data must be converted into a biologically meaningful value. Calculating the reaction rate (slope) normalizes the data and accounts for any minor variations in start time. Plotting percent inhibition versus the logarithm of inhibitor concentration creates a sigmoidal curve, the inflection point of which is the IC50, a standard measure of inhibitor potency.[11][12]

-

Calculate the Reaction Rate (Velocity):

-

For each well, plot absorbance vs. time.

-

Determine the slope of the linear portion of this curve. The slope (ΔAbs/min) represents the initial reaction rate (V).

-

-

Calculate Percent Inhibition:

-

Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Where V_inhibitor is the rate in the presence of the test compound and V_control is the rate of the 100% activity control (enzyme + DMSO).

-

-

Determine the IC50 Value:

-

Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[7]

-

Data Analysis Workflow

Caption: Workflow for calculating IC50 from raw kinetic data.

Sample Data Presentation

The results should be summarized in a clear, tabular format to allow for easy comparison between the parent drug and its metabolites.

| Compound | Target Enzyme | IC50 (nM) [95% CI] |

| Pyrimethamine (Control) | P. falciparum DHFR | 15.4 [12.1 - 19.5] |

| Metabolite 1 | P. falciparum DHFR | 150.8 [135.2 - 168.1] |

| Metabolite 2 | P. falciparum DHFR | > 10,000 |

| Pyrimethamine (Control) | Human DHFR | 760 [695 - 830] |

| Metabolite 1 | Human DHFR | > 20,000 |

| Metabolite 2 | Human DHFR | > 20,000 |

Note: Data are hypothetical for illustrative purposes. Real data would require experimental determination.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of your results, every assay should include a self-validating system:

-

Positive Control: Always include the parent compound, pyrimethamine, as a positive control. The resulting IC50 value should be consistent with historical data and literature values, confirming the assay is performing as expected.[13]

-

Enzyme Activity: The uninhibited reaction rate should be stable and linear for the duration of the measurement period. A decreasing rate over time may suggest enzyme instability or substrate depletion.

-

Statistical Rigor: Each concentration should be tested in triplicate. The dose-response curve should have a good fit (e.g., R² > 0.95), and the IC50 should be reported with confidence intervals.

-

Selectivity Screen: To understand the therapeutic potential, it is crucial to test the metabolites against both the target (parasitic) DHFR and the off-target (human) DHFR. A high selectivity index (IC50_human / IC50_parasite) is a desirable characteristic.[7]

Conclusion

The protocol detailed in this application note provides a comprehensive and robust method for evaluating the in vitro DHFR inhibitory activity of pyrimethamine metabolites. While the specific metabolites of pyrimethamine are not fully characterized in the literature, this guide provides the essential framework for testing any potential candidate compounds. By systematically assessing their potency and selectivity, researchers can build a more complete pharmacological profile of pyrimethamine, aiding in the prediction of clinical efficacy, potential drug-drug interactions, and the rational design of next-generation antifolate drugs.

References

- ChemicalBook. (n.d.). Mechanism of action of Pyrimethamine.

-

PubChem. (n.d.). Pyrimethamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Healio. (2025, July 1). Pyrimethamine: Uses, Side Effects & Dosage. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrimethamine? Retrieved from [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link] (Specific course link not available)

-

WHO Extranet Systems. (2024, May 15). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

-

MIMS Singapore. (n.d.). Sulfadoxine + Pyrimethamine: Uses & Dosage. Retrieved from [Link]

-

BioVision. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

PharmaCompass. (n.d.). Pyrimethamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

- Sirawaraporn, W., et al. (n.d.). Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro. PMC. (Specific article details not provided)

-

Wikipedia. (n.d.). Pyrimethamine. Retrieved from [Link]

-

Schoondermark-van de Ven, E., et al. (n.d.). In vitro effects of sulfadiazine and its metabolites alone and in combination with pyrimethamine on Toxoplasma gondii. PMC. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Pyrimethamine - Pharmacokinetics, Adverse Effects, Use | Antimalarial Drugs | Pharmacology. Retrieved from [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved from [Link]

Sources

- 1. Pyrimethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 3. Pyrimethamine: Uses, Side Effects & Dosage | Healio [healio.com]

- 4. researchgate.net [researchgate.net]

- 5. SMPDB [smpdb.ca]

- 6. extranet.who.int [extranet.who.int]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro evaluation of potential anti-leishmanial targeted drugs of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. In vitro effects of sulfadiazine and its metabolites alone and in combination with pyrimethamine on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Application Note: Advanced Crystallization Protocols for 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

Executive Summary & Molecule Profile[1][2][3]

This technical guide details the isolation and crystallization of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol (CAS: 1397693-25-2), a critical metabolite and structural analog of the antifolate class (related to Pyrimethamine).[1][2][3]

Achieving high-purity crystalline forms of this molecule is challenging due to its amphoteric nature —possessing both basic amino groups on the pyrimidine ring and an acidic phenolic proton.[1][2][3] This dual nature creates a complex solubility profile dependent on pH and solvent polarity.[1][2][3] This guide prioritizes protocols that minimize oxidative degradation of the phenol moiety while maximizing yield.[2][3]

Physicochemical Profile

| Property | Value / Characteristic | Implication for Crystallization |

| Molecular Formula | C₁₂H₁₄N₄O | Moderate molecular weight.[1][2][3] |

| Solubility (Water) | Low (Neutral pH) | Water is an effective anti-solvent.[1][2][3] |

| Solubility (Alcohols) | Moderate (Hot) | Ethanol/Methanol are ideal primary solvents.[1][2][3] |

| pKa (Estimated) | ~7.2 (Pyrimidine N1) / ~10.0 (Phenol) | Solubility increases significantly at pH < 5 and pH > 11.[1][2][3] |

| Thermal Stability | Susceptible to oxidation | Avoid prolonged heating >80°C without inert atmosphere.[1][2][3] |

Critical Process Parameters (CPPs)

Before initiating crystallization, the following parameters must be controlled to ensure reproducibility:

-

pH Control: Due to the phenolic group, the molecule can form phenolate salts in strong bases (NaOH), which are highly water-soluble and will not crystallize.[1][3] Conversely, it forms salts in strong acids.[1][3] Target pH for crystallization is 7.0–7.5. [1][2][3]

-

Oxidation Mitigation: The electron-rich phenol ring is prone to oxidation, leading to pink/brown discoloration.[1][2][3] All solvents should be degassed, and crystallization should occur under N₂ or Ar blanket.[1][3]

-

Supersaturation Control: Rapid cooling leads to amorphous precipitation due to the strong hydrogen-bonding network (intermolecular N-H[1][2][3]···O and O-H···N interactions). A slow cooling ramp (0.5°C/min) is strictly required.[1][2][3]

Protocol A: The pH-Swing Recrystallization (Purification Focus)

This method is best suited for crude material containing inorganic salts or non-ionizable organic impurities.[1][2][3] It utilizes the amphoteric nature of the molecule to filter out impurities in both acidic and basic states before final isolation.[2][3]

Reagents

Step-by-Step Methodology

-

Dissolution (Acid Phase):

-

Filtration:

-

Neutralization (The "Swing"):

-

Place the filtrate in a jacketed reactor at 20°C with overhead stirring (200 RPM).

-

Critical Endpoint: Monitor pH continuously. As pH approaches 6.0, a heavy precipitate will form.[1][3] Continue addition until pH 7.2 ± 0.2 .

-

Warning: Do not overshoot to pH > 10, or the phenolate anion will form, redissolving the product.[1][3]

-

-

Aging (Ostwald Ripening):

-

Isolation:

Protocol B: Thermal Gradient Crystallization (Polymorph Control)[1][2][3]

This protocol is designed for high-purity API generation, targeting the most thermodynamically stable polymorph.[1][2][3] It uses a binary solvent system.[1][2][3]

Reagents

Step-by-Step Methodology

-

Saturation:

-

Clarification:

-

Anti-Solvent Addition:

-

Controlled Cooling:

-

Final Crystallization:

-

Once at 25°C, further cool to 0°C and hold for 4 hours.

-

-

Harvest:

Visualizing the Process Logic

The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on input material quality.

Figure 1: Decision tree for selecting between pH-Swing Purification and Thermal Recrystallization based on input material quality.[1][2][3]

Analytical Validation (Self-Check)

To verify the success of the crystallization, perform the following checks:

| Test | Expected Result | Troubleshooting |

| HPLC Purity | > 99.5% Area | If < 99%, repeat Protocol A (pH Swing) to remove polar impurities. |

| Appearance | White to Off-White Crystalline Powder | Pink/Red: Indicates oxidation.[1][2][3] Recrystallize using Protocol B with added sodium metabisulfite (antioxidant) or stricter N₂ control.[1][2][3] |

| DSC (Thermal) | Sharp Endotherm (Melting Point) | Broad peak indicates amorphous content.[1][2][3] Re-anneal in hot Ethanol. |

| Residual Solvents | < 5000 ppm Ethanol | If high, increase drying time or temperature (up to 50°C).[1][2][3] |

References

-

PubChem. (2023).[1][2][3] 4-((2,4-Diamino-5-pyrimidinyl)methyl)-2,6-dimethoxyphenol (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2][3]

-

Gangjee, A., et al. (2005).[1][3] Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.[1][2][3][7] Journal of Medicinal Chemistry.[1][2][3] [Link]

-

MDPI. (2017).[1][2][3] Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules.[1][2][3][4][6][8][9][10] [Link][1][2][3][5]

-

Google Patents. (1978).[1][2][3] Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines (US4115650A).[1][2][3][6]

-

Organic Syntheses. (1952).[1][2][3] 2,4-Diamino-6-hydroxypyrimidine.[1][2][3][5] Org.[1][2][3][4][6][8][10][11] Synth. 1952, 32,[1][3] 45. [Link]

Sources

- 1. 4-((2,4-Diamino-5-pyrimidinyl)methyl)-2,6-dimethoxyphenol | C13H16N4O3 | CID 10423570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 6. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]

- 7. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Organic Syntheses Procedure [orgsyn.org]

Advanced Protocol: Preparation and Characterization of Pyrimethamine Metabolite Reference Standards

Abstract & Strategic Rationale

Pyrimethamine (PYR), a diaminopyrimidine antifolate, remains a cornerstone therapeutic for toxoplasmosis and malaria. While the parent compound’s pharmacokinetics are well-characterized, accurate quantification of its metabolic profile is critical for regulatory compliance (FDA/EMA MIST guidelines) and understanding resistance mechanisms.

The primary metabolic pathways for PYR involve N-oxidation of the pyrimidine ring and oxidative hydroxylation of the phenyl/ethyl moieties. This guide details the preparation of two critical reference standards:

-

Pyrimethamine 3-N-oxide (M1): The major oxidative metabolite identified in hepatic microsomes.

-

4'-Hydroxypyrimethamine (M2): A representative Phase I metabolite requiring de novo synthesis for high purity.

This protocol departs from generic "grind-and-mix" instructions, offering a rigorous, chemically grounded workflow for synthesizing, purifying, and validating these standards for use in GLP bioanalysis.

Metabolic Landscape & Target Structures

Understanding the metabolic fate of Pyrimethamine is the prerequisite for standard preparation. The drug undergoes Phase I oxidation primarily via CYP450 isoforms (likely CYP3A4/2C9), followed by Phase II glucuronidation.

Figure 1: Pyrimethamine Metabolic Pathways

Caption: Primary metabolic divergence of Pyrimethamine. M1 is accessible via direct oxidation (Route A), while M2 requires scaffold reconstruction (Route B).

Protocol A: Synthesis of Pyrimethamine 3-N-oxide (M1)

Strategy: Direct chemical oxidation. Mechanism: Electrophilic attack of a peracid on the most electron-rich nitrogen (N-3) of the pyrimidine ring. Purity Target: >98% (HPLC).

Materials

-

Substrate: Pyrimethamine (USP Grade), 1.0 g (4.0 mmol).

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max, 1.2 eq.

-

Solvent: Dichloromethane (DCM) / Methanol (9:1 v/v).

-

Quench: 10% Sodium Sulfite (

).

Experimental Workflow

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g Pyrimethamine in 40 mL DCM/MeOH (9:1). The methanol co-solvent is crucial as Pyrimethamine has poor solubility in pure DCM.

-

Oxidation: Cool the solution to 0°C in an ice bath. Add mCPBA (1.2 eq, ~1.1 g) portion-wise over 15 minutes.

-

Critical Insight: Rapid addition causes exotherms that may lead to N-1/N-3 di-N-oxide formation or ring opening. Maintain T < 5°C.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: DCM/MeOH/NH4OH 90:10:1). The N-oxide will appear more polar (lower Rf) than the parent.

-

Workup:

-

Quench excess peroxide by adding 20 mL of 10%

. Stir for 15 min. -

Wash the organic layer with Saturated

(2 x 20 mL) to remove m-chlorobenzoic acid byproduct. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: The crude solid is often yellow. Recrystallize from Ethanol/Water (95:5).

-

Alternative: If purity <95%, use Flash Chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

-

Protocol B: De Novo Synthesis of 4'-Hydroxypyrimethamine (M2)

Strategy: Total synthesis via condensation. Rationale: Direct hydroxylation of Pyrimethamine is non-selective. A "bottom-up" approach using a protected phenol precursor ensures regioselectivity.

Figure 2: De Novo Synthesis Workflow

Caption: Four-step synthetic route to the hydroxylated metabolite standard, utilizing a methoxy-protection strategy to ensure stability during ring closure.

Detailed Methodology

Step 1: Formation of the Beta-Ketonitrile[1]

-

Reagents: 4-Methoxyphenylacetonitrile (5.0 g), Ethyl Propionate (1.1 eq), Sodium Ethoxide (1.5 eq).

-

Procedure: Reflux in absolute ethanol for 4 hours. The strong base abstracts the alpha-proton of the nitrile, which attacks the ester.

-

Outcome: Formation of 2-(4-methoxyphenyl)-3-oxopentanenitrile.

Step 2 & 3: Cyclization to Pyrimidine Core

-

Reagents: Intermediate from Step 1, Ethyl Orthoformate, Guanidine HCl.

-

Procedure:

-

Heat the beta-ketonitrile with ethyl orthoformate/acetic anhydride to form the enol ether.

-

Add Guanidine HCl and NaOEt in ethanol. Reflux overnight.

-

-

Mechanism: Guanidine acts as a binucleophile, condensing with the electrophilic enol ether to close the pyrimidine ring.

-

Intermediate: 2,4-diamino-5-(4-methoxyphenyl)-6-ethylpyrimidine. Isolate via filtration.[2][3][4]

Step 4: Demethylation (The Critical Step)

-

Reagents: Boron Tribromide (

), 1.0 M in DCM. -

Procedure:

-

Dissolve the methoxy-intermediate in dry DCM under Argon.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add

(3.0 eq) dropwise. Caution: Highly fuming. -